[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cyclization of 2,3-dichlorophenyl hydrazine with an appropriate alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base like sodium ascorbate. The reaction is usually performed in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Functionalized triazole derivatives with various substituents.
Scientific Research Applications
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to the triazole ring’s known bioactivity.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or disrupt biological pathways. This compound’s ability to interact with multiple targets makes it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
- [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Comparison:
- Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.
- Chemical Properties: The presence of chlorine atoms in different positions can affect the compound’s solubility, stability, and ability to interact with biological targets.
- Biological Activity: The specific arrangement of substituents can lead to variations in the compound’s efficacy and selectivity as a pharmaceutical agent.
Properties
IUPAC Name |
[1-(2,3-dichlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECGMHCWQZHPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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